An In-depth Technical Guide to the Physicochemical Properties of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to purine, a fundamental component of nucleic acids. This bioisosteric relationship makes thienopyrimidine derivatives prime candidates for interacting with a wide array of biological targets.[1][2] The fusion of a thiophene ring to a pyrimidine core creates a planar, aromatic system with a unique electronic distribution, offering diverse possibilities for substitution and molecular interaction. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5][6][7][8]
This guide focuses on a specific derivative, 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione . Understanding the physicochemical properties of this compound is a critical first step in its evaluation as a potential drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are essential for formulation development and in vitro assay design.
While extensive experimental data for this specific molecule is not widely published, this guide provides a comprehensive overview of its known identifiers and, crucially, details the authoritative experimental protocols for determining its key physicochemical characteristics.
Core Physicochemical Profile
The fundamental identifiers for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are well-established. However, a review of current literature indicates a lack of experimentally determined values for several key physicochemical parameters. To provide a predictive baseline, computed values for the parent (unsubstituted) scaffold, Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione, are included for reference.
| Property | Value for 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Value for Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Parent Scaffold) | Data Type | Source |
| Chemical Structure | ![]() | ![]() | - | - |
| Molecular Formula | C₇H₆N₂O₂S | C₆H₄N₂O₂S | - | [9][10][11] |
| Molecular Weight | 182.20 g/mol | 168.18 g/mol | - | [9][10][11],[12] |
| CAS Number | 35265-80-6 | 16233-51-5 | - | [9][10][11][13][14],[12] |
| Melting Point | Data not available | Data not available | - | - |
| Aqueous Solubility | Data not available | Data not available | - | - |
| pKa | Data not available | Data not available | - | - |
| logP | Data not available | 0.5 | Computed (XLogP3) | [12] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the experimental determination of the core physicochemical properties of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. These protocols are designed to be self-validating and are grounded in standard pharmacopeial and laboratory practices.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[15] The capillary method described here is a standard and reliable technique.[15][16]
Methodology: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is completely dry and finely powdered.[15] This is crucial for efficient and uniform heat transfer.
-
Load the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm. Pack the sample tightly by tapping the tube on a hard surface.[17]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Place the capillary tube into the heating block.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating at a slow, controlled rate of approximately 1-2°C per minute.[17] A slow ramp rate is critical for thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting range is reported as T1 - T2.[18]
-
Perform the measurement in triplicate to ensure reproducibility.
-
Visualization of Workflow: Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility Determination
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[19][20][21] It ensures that the solution has reached saturation, providing a true measure of the compound's solubility under the specified conditions.
Methodology: Shake-Flask Method
-
Preparation of Media:
-
Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., pH 7.4) to mimic blood plasma. The composition of the buffer should be precisely controlled as it can influence solubility.[19]
-
-
Sample Addition:
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for the solid to sediment.[19]
-
Carefully withdraw an aliquot from the supernatant. It is critical not to disturb the solid material at the bottom.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the buffer with known concentrations.
-
Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the saturated solution. This concentration is the aqueous solubility.
-
Visualization of Workflow: Shake-Flask Solubility Assay
Caption: Workflow for Shake-Flask Solubility Determination.
Ionization Constant (pKa) Determination
Expertise & Experience: The pKa value defines the extent of ionization of a compound at a given pH. This is paramount as ionization state affects solubility, permeability, and target binding. For compounds with a UV chromophore near the ionization center, UV-spectrophotometric titration is a highly sensitive and material-sparing method.[24][25][26] The principle relies on the fact that the protonated and deprotonated forms of the molecule will have different UV absorbance spectra.
Methodology: UV-Spectrophotometric Titration
-
Solution Preparation:
-
Measurement:
-
Using a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells.[24][26]
-
Add a small, fixed volume of the compound's stock solution to each well, ensuring the final organic solvent concentration is minimal (<2%) to avoid altering the pKa.[26]
-
Include blank wells containing only the buffers for background correction.
-
Measure the full UV absorbance spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[24]
-
-
Data Analysis:
-
Select one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[27]
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model to precisely calculate the pKa.[27]
-
Visualization of Workflow: UV-Spectrophotometric pKa Determination
Caption: Workflow for UV-Spectrophotometric pKa Determination.
Partition Coefficient (logP) Determination
Expertise & Experience: The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is crucial for predicting its ability to cross biological membranes. A positive logP indicates higher lipophilicity, while a negative value indicates higher hydrophilicity.[28] The shake-flask method, combined with HPLC analysis, is the traditional and most accurate method for logP determination.[21][28]
Methodology: Shake-Flask HPLC Method
-
Phase Preparation:
-
Prepare two phases: n-octanol saturated with water and water (or pH 7.4 buffer) saturated with n-octanol. This pre-saturation is essential to ensure thermodynamic equilibrium.[29]
-
-
Partitioning:
-
Dissolve a known amount of 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in one of the phases (usually the one in which it is more soluble).
-
Add a known volume of both the n-octanol and aqueous phases to a vial.
-
Seal the vial and shake vigorously for several hours (e.g., 2-24 hours) at a constant temperature to allow the compound to partition between the two phases.[29][30]
-
-
Phase Separation:
-
After shaking, centrifuge the vial to ensure complete separation of the two immiscible layers.
-
Carefully withdraw an aliquot from the n-octanol layer and another from the aqueous layer.
-
-
Quantification:
-
Determine the concentration of the compound in each phase using a validated HPLC-UV method.[29] This requires creating separate calibration curves for the compound in the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of this ratio: logP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .[28]
-
Visualization of Workflow: Shake-Flask logP Determination
Caption: Workflow for Shake-Flask logP Determination.
References
-
Ríos-Martínez, C., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry. Available at: [Link]
-
Aaron Chemistry. 35265-80-6,6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Available at: [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
ResearchGate. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. Available at: [Link]
-
University of Calgary. Melting point determination. Available at: [Link]
-
University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available at: [Link]
-
Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa. Available at: [Link]
-
Clarion University. Determination of Melting Point. Available at: [Link]
-
SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
Mettler Toledo. DETERMINATION OF MELTING POINTS. Available at: [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
-
PubChem. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Available at: [Link]
-
Agilent Technologies. (2015). Determination of Log P for Compounds of Different Polarity. Available at: [Link]
-
JoVE. (2023). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
-
ScienceDirect. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Available at: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
-
ScienceDirect. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at: [Link]
-
MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]
-
National Institutes of Health. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Available at: [Link]
-
PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Available at: [Link]
-
ResearchGate. (2023). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. Available at: [Link]
-
PubMed. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2- d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]
-
ResearchGate. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]
-
National Institutes of Health. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Available at: [Link]
-
PubChem. Pyrido(3,2-d)pyrimidine. Available at: [Link]
-
ChemSrc. 3-methyl-6,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione. Available at: [Link]
-
National Institutes of Health. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2- d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 35265-80-6,6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 10. All Products Page 35301 [aaronchem.com]
- 11. 6-METHYLTHIENO[3,2-D]PYRIMIDINE-2,4-DIOL | 35265-80-6 [amp.chemicalbook.com]
- 12. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 35265-80-6|6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
- 14. 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [cymitquimica.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. byjus.com [byjus.com]
- 17. thinksrs.com [thinksrs.com]
- 18. pennwest.edu [pennwest.edu]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. enamine.net [enamine.net]
- 21. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 22. scielo.br [scielo.br]
- 23. bioassaysys.com [bioassaysys.com]
- 24. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 26. researchgate.net [researchgate.net]
- 27. hi-tec.tripod.com [hi-tec.tripod.com]
- 28. acdlabs.com [acdlabs.com]
- 29. agilent.com [agilent.com]
- 30. youtube.com [youtube.com]


